N-cyclohexylpiperazine-1-carboxamide hydrochloride molecular weight
N-cyclohexylpiperazine-1-carboxamide hydrochloride molecular weight
An In-Depth Technical Guide to N-cyclohexylpiperazine-1-carboxamide hydrochloride and its Core Moiety
Introduction
The piperazine ring is a foundational scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active agents.[1][2] Its unique physicochemical properties—including its ability to modulate aqueous solubility and its capacity for substitution at two nitrogen atoms—allow it to serve as a versatile linker or pharmacophore in drug design.[3][4] Piperazine derivatives exhibit a wide spectrum of biological activities, finding application as antipsychotic, antidepressant, anxiolytic, anticancer, and anti-infective agents.[1][5][6]
This technical guide provides a comprehensive examination of N-cyclohexylpiperazine-1-carboxamide hydrochloride , a derivative built upon the 1-cyclohexylpiperazine core. Due to the specificity of this substitution pattern, direct literature on the final compound is sparse. Therefore, this guide is structured to first deliver an in-depth analysis of its well-documented parent molecule, 1-Cyclohexylpiperazine . Subsequently, it will detail the synthetic pathways to the target carboxamide hydrochloride, discuss its predicted properties based on established chemical principles, and explore its potential applications within the broader context of drug discovery and development.
Part 1: The Core Moiety: 1-Cyclohexylpiperazine
1-Cyclohexylpiperazine (CAS No: 17766-28-8) is the central building block from which the target molecule is derived.[7] Understanding its fundamental characteristics is essential for any research involving its derivatives.
Chemical Identity and Physicochemical Properties
1-Cyclohexylpiperazine is a solid at room temperature, characterized by the chemical and physical properties summarized below.[8][9]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂ | [7] |
| Molecular Weight | 168.28 g/mol | [7][8] |
| CAS Number | 17766-28-8 | [7] |
| Appearance | White to light yellow solid/lump | [9] |
| Melting Point | 28-38 °C | [9] |
| Boiling Point | ~255.7 °C at 760 mmHg | [7] |
| Solubility | Soluble in Methanol | [9] |
| pKa | 9.25 ± 0.10 (Predicted) | |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [8] |
Synthesis of 1-Cyclohexylpiperazine
The synthesis of 1-cyclohexylpiperazine is well-documented and typically involves the N-alkylation of a protected piperazine precursor, followed by deprotection. A common and efficient method utilizes Boc-piperazine and a cyclohexyl halide.
This protocol is a self-validating system where the successful isolation of the intermediate (Step 1) and its subsequent conversion (Step 2) confirm the reaction's progress.
Step 1: Synthesis of tert-butyl 4-cyclohexylpiperazine-1-carboxylate (Intermediate)
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Reaction Setup: In a 50L reactor equipped with a mechanical stirrer and reflux condenser, add 1-Boc-piperazine (5 kg, 26.84 mol), anhydrous acetonitrile (30 kg), and potassium carbonate (4.08 kg, 29.5 mol).
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Addition of Alkylating Agent: Under continuous stirring, add cyclohexyl bromide (4.8 kg, 29.5 mol) to the mixture.
-
Reaction: Gently heat the mixture to reflux and maintain for 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash with acetonitrile. Concentrate the filtrate to dryness under reduced pressure to yield the intermediate, tert-butyl 4-cyclohexylpiperazine-1-carboxylate, as an oil.
Step 2: Deprotection to Yield 1-Cyclohexylpiperazine Hydrochloride and Free Base
-
Acid-mediated Deprotection: Dissolve the intermediate from Step 1 in absolute ethanol. Add concentrated hydrochloric acid, controlling the addition rate as the reaction is exothermic and generates gas.
-
Reaction: Heat the mixture and reflux for several hours until TLC or LC-MS confirms the complete removal of the Boc protecting group.
-
Isolation of Hydrochloride Salt: Evaporate the solvent to dryness. The resulting solid is 1-cyclohexylpiperazine hydrochloride. This salt can be further purified by pulping with a solvent like isopropanol followed by filtration.
-
Formation of Free Base: To obtain the free base, dissolve the hydrochloride salt in water. Adjust the pH to 12-14 using an inorganic base (e.g., NaOH). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-cyclohexylpiperazine.
-
Purification: The crude product can be purified by vacuum distillation to obtain high-purity 1-cyclohexylpiperazine.
Part 2: N-cyclohexylpiperazine-1-carboxamide hydrochloride
With a thorough understanding of the 1-cyclohexylpiperazine core, we can now focus on the synthesis and properties of the target molecule.
Predicted Physicochemical Properties
The addition of a carboxamide group and subsequent formation of a hydrochloride salt significantly alters the molecular properties. The following table outlines the calculated and predicted properties for the target compound.
| Property | Value | Notes |
| Molecular Formula | C₁₁H₂₂ClN₃O | As hydrochloride salt |
| Molecular Weight | 247.77 g/mol | Calculated (C₁₁H₂₁N₃O: 211.31 + HCl: 36.46) |
| Hydrogen Bond Donors | 3 (from -NH₂ and -NH⁺-) | Predicted |
| Hydrogen Bond Acceptors | 2 (from C=O and piperazine N) | Predicted |
| Topological Polar Surface Area (TPSA) | > 50 Ų | Predicted to be significantly higher than the parent amine, enhancing polarity. |
| Solubility | High aqueous solubility | Expected for a hydrochloride salt |
Proposed Synthesis and Experimental Workflow
The synthesis of N-cyclohexylpiperazine-1-carboxamide hydrochloride from 1-cyclohexylpiperazine can be achieved via a two-step process: carbamoylation followed by salt formation. The choice of carbamoylating agent is critical; using potassium cyanate in an acidic medium is a well-established method for generating a primary carboxamide from a secondary amine.[10]
Caption: Synthetic pathway from 1-cyclohexylpiperazine to its carboxamide hydrochloride derivative.
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Carbamoylation Reaction:
-
Dissolve 1-cyclohexylpiperazine (0.10 mole) in aqueous acetic acid (e.g., 250 mL of 10% acetic acid).
-
In a separate flask, dissolve potassium cyanate (KOCN, 0.15 mole) in water.
-
Slowly add the potassium cyanate solution to the stirred piperazine solution at room temperature over 30 minutes.
-
Continue stirring the mixture at room temperature for 12-18 hours. Monitor the reaction via TLC or LC-MS.
-
-
Isolation of the Free Base:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully basify the solution to a pH of ~10-12 with a strong base (e.g., 5N NaOH). This will precipitate the crude N-cyclohexylpiperazine-1-carboxamide.
-
Stir the cold mixture for 2-4 hours to ensure complete precipitation.
-
Filter the crystalline product, wash thoroughly with cold water, and dry under vacuum.
-
For further purification, the solid can be recrystallized from a suitable solvent system like toluene/ligroin.[10]
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified carboxamide free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Slowly add a stoichiometric amount of hydrochloric acid (as a solution in ether or isopropanol) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold anhydrous solvent, and dry in a vacuum oven to yield the final product.
-
This self-validating protocol relies on the distinct physical properties (solubility, melting point) of the starting material, intermediate, and final salt, allowing for clear confirmation of each synthetic transformation.
Part 3: Research Context and Potential Applications
The piperazine carboxamide scaffold is a key feature in many compounds explored for therapeutic potential. The introduction of the carboxamide group increases the molecule's polarity and hydrogen bonding capability, which can be leveraged to fine-tune interactions with biological targets.
Role in Drug Discovery
-
Enzyme Inhibition: Piperazine carboxamides have been identified as potent inhibitors of various enzymes. For instance, chiral pyrimidinyl-piperazine carboxamide derivatives have shown significant inhibitory activity against α-glucosidase, a target for anti-diabetic agents.[11]
-
Receptor Modulation: The piperazine core is a classic pharmacophore for central nervous system (CNS) targets.[6] While the carboxamide group may alter blood-brain barrier penetration, such derivatives could be designed as peripherally restricted agents or to target specific polar pockets within CNS receptors.
-
Anticancer and Antimicrobial Agents: The structural motif is present in molecules designed as anticancer and antimicrobial agents.[4][5] The ability to functionalize the carboxamide nitrogen or other positions on the core structure allows for the creation of diverse chemical libraries for screening.[12]
Part 4: Analytical Methodologies
Comprehensive characterization of N-cyclohexylpiperazine-1-carboxamide hydrochloride requires a suite of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key signals would include the cyclohexyl protons, the piperazine ring protons (which may show distinct shifts due to the carboxamide), and the broad signal from the -NH₂ protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the protonated free base ([M+H]⁺), verifying the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. Since the carboxamide lacks a strong chromophore, UV detection at low wavelengths (~205-210 nm) would be necessary. For trace analysis, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to create a highly UV-active product. *[13] Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying key functional groups. Expected peaks would include C=O stretching for the amide (~1650 cm⁻¹), N-H stretching for the primary amide (~3200-3400 cm⁻¹), and C-H stretching for the aliphatic groups.
Conclusion
N-cyclohexylpiperazine-1-carboxamide hydrochloride is a derivative of the versatile 1-cyclohexylpiperazine core, engineered to possess increased polarity and hydrogen-bonding potential. While direct studies on this specific molecule are not widely published, its synthesis is readily achievable through established chemical methodologies. Based on the extensive research into related piperazine carboxamides, this compound represents a promising scaffold for exploration in drug discovery programs targeting a range of biological systems, from metabolic enzymes to CNS receptors. The analytical protocols outlined herein provide a robust framework for its synthesis, purification, and characterization, enabling its use in advanced scientific research.
References
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